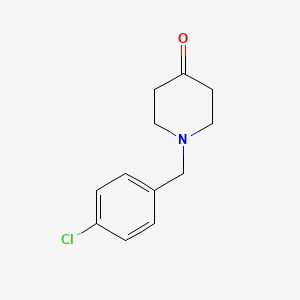

1-(4-Chlorobenzyl)piperidin-4-one

Description

Significance of Piperidin-4-one Core Structures in Medicinal Chemistry and Chemical Biology

The piperidin-4-one nucleus is a privileged heterocyclic system in medicinal chemistry, recognized for its role as a key structural component in a vast number of natural alkaloids and synthetic pharmaceuticals. doi.org This six-membered ring, containing a nitrogen atom and a ketone functional group, offers a rigid, three-dimensional framework that is ideal for the spatial orientation of various substituents. This structural feature is crucial for achieving specific interactions with biological targets like receptors and enzymes. nih.gov

The versatility of the piperidin-4-one core allows it to be a precursor in the synthesis of a wide array of more complex molecules. wikipedia.org Its chemical reactivity enables modifications at the nitrogen atom, the carbonyl group, and the adjacent methylene (B1212753) positions, providing a platform for creating diverse molecular libraries. Researchers have leveraged this adaptability to develop compounds with a broad spectrum of pharmacological activities. chemrevlett.comijnrd.org These include, but are not limited to, anticancer, antiviral (including anti-HIV), antimicrobial, analgesic, and central nervous system-depressant properties. nih.govbiomedpharmajournal.org

The ability to readily synthesize substituted piperidin-4-ones, often through multicomponent reactions like the Mannich condensation, further enhances their appeal in drug discovery programs. nih.govchemrevlett.com The ongoing research into this scaffold continues to uncover new biological applications, reinforcing the importance of the piperidin-4-one core in the development of novel therapeutics. nih.gov

Research Context and Scope for 1-(4-Chlorobenzyl)piperidin-4-one and Related Analogues

This compound is primarily recognized in the scientific literature as a key intermediate in the synthesis of more complex, pharmacologically active compounds. The introduction of the 4-chlorobenzyl group at the nitrogen atom (N1 position) of the piperidine (B6355638) ring creates a specific structural motif that has been explored in various therapeutic areas.

Research has shown that this compound serves as a building block for molecules targeting a range of biological systems. For instance, it is a precursor in the synthesis of potent inhibitors of enzymes such as human carbonic anhydrase (CA). nih.gov Analogues derived from the related 1-(4-sulfamoylbenzoyl)piperidine scaffold have demonstrated low nanomolar inhibition against specific CA isoforms, including those associated with tumors like hCA IX and XII. nih.gov

Furthermore, derivatives of 1-(substituted-benzyl)piperidin-4-one are investigated for their potential in creating novel agents for various conditions. Studies have explored analogues for their antimalarial activity and as potential treatments for cocaine abuse. mdpi.com The 4-chlorobenzyl moiety, in particular, is a common feature in medicinal chemistry, often introduced to modulate a compound's lipophilicity and its interaction with target proteins. The synthesis of this compound itself is a critical step that enables the exploration of these structure-activity relationships (SAR). For example, it can be a starting point for creating 1,4-disubstituted piperidine derivatives, which have shown promise against strains of P. falciparum, the parasite that causes malaria. mdpi.com

The research findings on analogues highlight the synthetic utility of the this compound core structure.

| Analogue Class | Research Focus | Key Findings |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase (CA) Inhibition | Potent, selective inhibition of tumor-associated hCA IX and XII isoforms. nih.gov |

| 1,4-Disubstituted Piperidines | Antimalarial Activity | Some derivatives show strong activity against chloroquine-resistant malaria strains. mdpi.com |

| 1,4,4-Trisubstituted Piperidines | Antiviral Activity (Coronavirus) | A class of analogues showed inhibitory activity against the SARS-CoV-2 main protease (Mpro). nih.gov |

| 3,5-Bis(benzylidene)piperidin-4-ones | Anticancer Activity | Curcumin (B1669340) mimics with this core showed antiproliferative properties against cancer cell lines. nih.gov |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Enzyme Inhibition & Antibacterial Activity | Compounds showed strong urease and acetylcholinesterase inhibition. scielo.br |

Historical Perspective of Piperidine-Based Compound Research

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both obtained it by treating piperine (B192125)—the alkaloid responsible for the pungency of black pepper (Piper nigrum)—with nitric acid. wikipedia.org This discovery gave piperidine its name, derived from the Latin word for pepper, Piper. wikipedia.orgwikipedia.org

Initially, research focused on understanding the structure and chemistry of piperidine and related alkaloids, such as the toxic coniine from poison hemlock. wikipedia.org The development of synthetic methods, most notably the hydrogenation of pyridine (B92270) to produce piperidine, was a significant milestone that made the piperidine scaffold readily accessible for broader chemical investigation. wikipedia.orgnih.gov

By the 20th century, the piperidine ring was recognized as a recurring structural motif in many pharmaceuticals. Its unique conformational properties, preferring a chair-like structure similar to cyclohexane, and its ability to serve as a versatile scaffold for building complex molecules, cemented its role in medicinal chemistry. wikipedia.org The development of synthetic techniques like the Mannich reaction and later, more advanced stereoselective methods, allowed chemists to create a vast number of piperidine derivatives. nih.govnih.gov This has led to the inclusion of the piperidine heterocycle in a wide range of drugs, from analgesics to antihistamines and antipsychotics, making it one of the most important nitrogen-containing heterocycles in modern drug discovery. acs.orgijnrd.org

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTWGHYTGOWQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441763 | |

| Record name | 1-(4-chlorobenzyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-61-1 | |

| Record name | 1-(4-chlorobenzyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Piperidin-4-one Core Scaffolds

The piperidin-4-one nucleus is a versatile intermediate in the synthesis of numerous complex molecules. nih.gov Various methods have been established for its construction, ranging from multi-step sequences to one-pot multicomponent reactions.

Several multi-step strategies have been developed to construct the piperidine (B6355638) ring. One common approach involves the Dieckmann condensation. In this method, a diester, such as N-benzyl-N,N-bis(β-propionate methyl ester), undergoes an intramolecular cyclization to form a β-keto ester. chemicalbook.com Subsequent hydrolysis and decarboxylation yield the corresponding N-substituted piperidin-4-one. chemicalbook.combeilstein-journals.org

Another strategy involves the cyclization of acyclic precursors. For instance, 1,5-dihalo-3-pentanones can react with a primary amine in a ring-closing reaction to afford the N-substituted 4-piperidone (B1582916). google.com The synthesis of the required 1,5-dichloro-3-pentanone can be achieved via a two-step process starting from acrylic acid. google.com Additionally, the catalytic hydrogenation of corresponding pyridine (B92270) precursors, often using a nickel catalyst, is a direct method to obtain the saturated piperidine ring, although this may require management of the ketone functionality. dtic.mil

Aza-Michael or double Michael addition reactions provide another route. Divinyl ketones can react with primary amines in a facile one-pot oxidation-cyclization to generate a variety of N-substituted 4-piperidones. kcl.ac.uk

The Mannich reaction is a cornerstone for the synthesis of piperidin-4-ones due to its efficiency and ability to generate molecular complexity in a single step. nih.govchemrevlett.com This multicomponent reaction typically involves the condensation of a ketone containing at least one active α-hydrogen, an aldehyde, and an amine (or ammonia (B1221849) as its salt). biomedpharmajournal.org

A classic example is the condensation of an aliphatic ketone like ethyl methyl ketone, an aromatic aldehyde such as benzaldehyde, and ammonium (B1175870) acetate (B1210297) (as the ammonia source) in an ethanol (B145695) medium. chemrevlett.combiomedpharmajournal.org The use of glacial acetic acid as a solvent has been reported to significantly improve reaction rates and yields, facilitating easier product isolation. mdma.ch This one-pot synthesis allows for the construction of variously substituted 2,6-diarylpiperidin-4-ones. chemrevlett.com

The versatility of the Mannich reaction is further demonstrated by the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, a precursor that can be further elaborated into the piperidinone structure. researchgate.net

Strategies for Introducing the 1-(4-Chlorobenzyl) Moiety

Once the piperidin-4-one core is obtained, or concurrently with its formation, the 1-(4-chlorobenzyl) group can be introduced using several key strategies.

N-Alkylation is a direct and widely used method for introducing the 4-chlorobenzyl group onto the piperidine nitrogen. This reaction typically involves treating piperidin-4-one (often as its hydrochloride salt) with 4-chlorobenzyl chloride or bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion. researchgate.net Care must be taken to control the stoichiometry to avoid the formation of quaternary ammonium salts. researchgate.net

Reductive Amination offers an alternative pathway. This two-step, one-pot process involves the reaction of piperidin-4-one with 4-chlorobenzaldehyde (B46862) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-substituted product. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgnih.gov Reductive amination is particularly useful when the corresponding alkyl halide is reactive or unstable. echemi.com

Table 1: Comparison of N-Alkylation and Reductive Amination

| Feature | N-Alkylation | Reductive Amination |

|---|---|---|

| Precursor | 4-Chlorobenzyl halide (e.g., chloride, bromide) | 4-Chlorobenzaldehyde |

| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) |

| Byproducts | Halide salt | Oxidized reducing agent |

| Advantages | Direct, often high yielding | Mild conditions, avoids over-alkylation |

| Considerations | Potential for quaternization, halide reactivity | Formation of intermediate imine/enamine required |

An alternative to post-modification is to incorporate the 1-(4-chlorobenzyl) group during the initial ring synthesis. For example, 4-chlorobenzylamine (B54526) can be used as the amine component in a Mannich-type reaction along with a suitable ketone and aldehyde. mdma.ch

Similarly, the aza-Michael reaction can be employed, where 4-chlorobenzylamine is reacted with a divinyl ketone or its precursor. kcl.ac.ukacs.org This approach directly yields the 1-(4-chlorobenzyl)piperidin-4-one scaffold, potentially reducing the number of synthetic steps.

Synthesis of Structurally Related Piperidin-4-one Derivatives and Analogues

The synthetic methodologies described are adaptable for creating a wide array of structurally related analogues, which is crucial for structure-activity relationship studies in drug discovery. By varying the components in the Mannich reaction or the precursors in multi-step syntheses, derivatives with substitutions at other positions of the piperidine ring can be accessed.

For example, using substituted benzaldehydes or different ketones in the Mannich reaction leads to diverse 2, 3, 5, and 6-substituted piperidin-4-ones. asianpubs.orgresearchgate.net Research has described the synthesis of compounds like 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) and 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one. asianpubs.orgrsc.org

Furthermore, specific analogues of this compound have been synthesized. An example is 1-(4-Chlorobenzyl)-2,2-dimethyl-piperidin-4-one, prepared via the N-alkylation of a 2,2-dimethyl-4-(pyrrolidin-1-yl)pyridine precursor with 4-chlorobenzyl bromide, followed by reduction. googleapis.com Another related compound, 1-Benzyl-2-(4-chlorophenyl)piperidin-4-one, was synthesized through the aza-Michael cyclization of E-1-(4-chlorophenyl)penta-1,4-dien-3-ol with benzylamine (B48309). acs.org

Table 2: Examples of Synthesized Piperidin-4-one Derivatives

| Compound Name | Synthetic Approach Highlight | Reference |

|---|---|---|

| 3-Methyl-2,6-diphenyl piperidin-4-one | Mannich reaction in a deep eutectic solvent | asianpubs.org |

| 1-Benzyl-2-(4-chlorophenyl)piperidin-4-one | Aza-Michael cyclization | acs.org |

| 1-(4-Chlorobenzyl)-2,2-dimethyl-piperidin-4-one | N-alkylation followed by reduction | googleapis.com |

| 3-Acetonyl-1-benzyl-5-methyl-4-piperidone | Alkylation of a pre-formed piperidone | rsc.org |

| 3,5-Bis(arylidene)-4-piperidones | Condensation of N-substituted piperidones with aldehydes | rsc.org |

Synthesis of Substituted Piperidin-4-ones via Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular architectures from simple starting materials in a single step. nih.gov The synthesis of the piperidin-4-one core, including structures analogous to this compound, can be achieved through various MCR strategies.

One plausible approach involves a four-component reaction similar to the Hantzsch pyridine synthesis, adapted for piperidone synthesis. This would involve the condensation of 4-chlorobenzaldehyde, an amine (as a precursor to the piperidine nitrogen, which would later be benzylated), a β-ketoester, and an enone. While a direct one-pot synthesis of this compound via an MCR is not extensively documented, related piperidines have been synthesized using such methods. rsc.org For instance, a biocatalytic MCR using an immobilized lipase (B570770) has been reported for the synthesis of piperidine derivatives from benzaldehyde, aniline, and an acetoacetate (B1235776) ester. rsc.org

A well-established MCR for generating substituted piperidines is the Petrenko-Kritschenko piperidone synthesis. This reaction involves the condensation of a substituted aldehyde (like 4-chlorobenzaldehyde), an amine (such as benzylamine or, in this case, what would become the 4-chlorobenzylamine component), and a β-dicarbonyl compound.

A potential multi-component pathway to a precursor of this compound is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| 4-Chlorobenzaldehyde | Amine (e.g., ammonia) | β-Diketone | Acid or base catalysis | Substituted Piperidin-4-one |

| 4-Chlorobenzylamine | Aldehyde | β-Ketoester | Lewis or Brønsted acid | Dihydropyridinone derivative |

These MCRs provide a rapid and modular approach to generate a library of substituted piperidin-4-ones for further chemical exploration.

Derivatization at the Piperidin-4-one Carbonyl Group (e.g., Oximes, Thiosemicarbazones)

The carbonyl group at the C4 position of the piperidine ring is a key functional handle for a wide range of chemical transformations. Derivatization at this position can significantly alter the biological and physicochemical properties of the parent molecule.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate or pyridine, yields the corresponding oxime. This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.

Thiosemicarbazone Formation: Similarly, condensation with thiosemicarbazide (B42300) affords the this compound thiosemicarbazone. researchgate.net This transformation is typically carried out in an alcoholic solvent, often with acid catalysis. Thiosemicarbazones are known for their metal-chelating properties and diverse biological activities. researchgate.net A study on a related 3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one thiosemicarbazone derivative confirmed its structure via X-ray crystallography, showing the piperidine ring in a chair conformation. researchgate.net

| Derivative | Reagent | Key Features |

| Oxime | Hydroxylamine (NH₂OH) | Introduces a C=N-OH group, potential for E/Z isomerism. |

| Thiosemicarbazone | Thiosemicarbazide (NH₂NHC(=S)NH₂) | Introduces a C=N-NH-C(=S)NH₂ group, known for metal chelation. researchgate.net |

Modifications on the Chlorophenyl Ring and Benzyl (B1604629) Linker

Structural modifications to the 4-chlorobenzyl moiety are crucial for fine-tuning the pharmacological profile of derivatives. These modifications can influence receptor binding, selectivity, and pharmacokinetic properties.

Chlorophenyl Ring Modifications:

Substitution Pattern: The chloro substituent can be moved to the ortho- or meta-positions of the phenyl ring to investigate the impact of substituent placement on biological activity.

Electronic Effects: The chlorine atom can be replaced with other electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) to modulate the electronic properties of the aromatic ring.

Steric Bulk: Introduction of bulkier substituents on the phenyl ring can probe the steric tolerance of the binding pocket of a biological target.

Benzyl Linker Modifications:

Homologation: The benzyl linker can be extended by one or more methylene (B1212753) units (e.g., phenethyl, phenylpropyl) to alter the distance and flexibility between the piperidine and phenyl rings.

Introduction of Rigidity: The linker can be made more rigid by incorporating double or triple bonds, or by integrating it into a cyclic system.

Heteroatom Incorporation: Replacing a methylene group in the linker with a heteroatom, such as oxygen or nitrogen, can introduce new hydrogen bonding capabilities and alter the polarity.

Incorporation into Fused Heterocyclic Systems (e.g., Spiro-Oxindoles, Indazoles, Benzoimidazoles)

The piperidin-4-one scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems. Spirocyclic compounds, in particular, are of great interest in drug discovery due to their rigid three-dimensional structures.

Spiro-Oxindoles: A common strategy for the synthesis of spiro-oxindoles involves the reaction of this compound with isatin (B1672199) (indole-2,3-dione) or a derivative thereof. This reaction, often a base-catalyzed aldol-type condensation followed by cyclization, can lead to the formation of a spiro-oxindole-piperidinyl core.

Indazoles and Benzoimidazoles: The carbonyl group of the piperidin-4-one can be a starting point for building fused five-membered heterocyclic rings.

Indazoles: A potential route to a fused indazole system could involve the reaction of the piperidin-4-one with a hydrazine (B178648) derivative, followed by an intramolecular cyclization and aromatization sequence, although this would likely require a more functionalized piperidine ring to start.

Benzoimidazoles: The synthesis of a fused benzoimidazole system typically requires a 1,2-diaminoaryl precursor. A strategy could involve the conversion of the piperidin-4-one to a derivative containing an ortho-aminoanilide moiety, which can then undergo intramolecular cyclization to form the benzoimidazole ring.

A notable example in the literature describes the synthesis of a novel spirocyclic analogue of the DPP-4 inhibitor Alogliptin, where a spirocyclic moiety is constructed on the piperidine ring. beilstein-journals.org This highlights the feasibility of incorporating the piperidin-4-one core into complex spiro systems. beilstein-journals.org

Stereoselective Synthesis of Piperidin-4-one Systems and Derivatives

The introduction of stereocenters into the piperidine ring can have a profound impact on biological activity. Therefore, stereoselective synthetic methods are highly valuable.

Chiral Pool Synthesis: One approach is to start from a readily available chiral building block, such as a chiral amino acid, to construct the piperidine ring. This strategy allows for the synthesis of enantiomerically pure piperidines. acs.org

Asymmetric Catalysis: The use of chiral catalysts, such as chiral organocatalysts or transition metal complexes with chiral ligands, can enable the enantioselective or diastereoselective synthesis of piperidin-4-one derivatives. For instance, an asymmetric Michael addition to an α,β-unsaturated precursor could establish a key stereocenter.

Diastereoselective Reductions: The reduction of the carbonyl group of this compound to the corresponding alcohol can be achieved with high diastereoselectivity using appropriate reducing agents and reaction conditions. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or bulkier reagents like L-Selectride) can influence the stereochemical outcome, favoring the formation of either the axial or equatorial alcohol. Subsequent functionalization of the hydroxyl group can then proceed with retention or inversion of configuration.

Pharmacological Investigations and Biological Activities

Overview of Bioactivity Spectrum of Piperidine (B6355638) Derivatives

The piperidine ring is a fundamental structural motif found in a vast array of natural products and synthetic molecules, endowing them with a wide range of biological activities. This heterocyclic amine is a key component in many pharmaceuticals, contributing to their therapeutic effects across various disease categories. The pharmacological versatility of piperidine derivatives is well-documented, with research highlighting their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.

Piperidine-containing compounds are integral to numerous drugs targeting the central nervous system (CNS), including analgesics and antipsychotics. Their ability to interact with various receptors and enzymes in the body makes them a privileged scaffold in medicinal chemistry. The specific biological activity of a piperidine derivative is largely influenced by the nature and position of the substituents on the piperidine ring.

Central Nervous System (CNS) Activities

The structural features of 1-(4-Chlorobenzyl)piperidin-4-one, namely the N-benzyl group and the 4-piperidone (B1582916) core, are present in many compounds with significant CNS activity. The following sections delve into the specific CNS activities observed in derivatives structurally related to this compound.

Several studies have demonstrated the anticonvulsant potential of N-benzylpiperidine and related derivatives. For instance, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, also known as Lacosamide, is a clinically approved antiepileptic drug. Structure-activity relationship (SAR) studies on this class of compounds have revealed that substitutions on the N-benzyl group can significantly influence anticonvulsant activity. Specifically, derivatives with a 4'-substitution on the benzyl (B1604629) ring have shown high potency in the maximal electroshock (MES) seizure model nih.govnih.gov. Non-bulky substituents at the 4'-position of the benzyl ring, regardless of their electronic properties, have been associated with superb anticonvulsant activity nih.govnih.gov. This suggests that the 4-chloro substituent in this compound could be favorable for anticonvulsant properties.

Table 1: Anticonvulsant Activity of Selected N-Benzyl Acetamide Derivatives in the MES Test This table presents data for compounds structurally related to this compound to illustrate the potential effects of substitutions on the benzyl ring.

| Compound | 4'-Substituent on N-benzyl group | ED50 (mg/kg, i.p. in mice) |

|---|---|---|

| (R)-Lacosamide | H | >30 |

| 4'-Fluoro derivative | F | 11 |

| 4'-Chloro derivative | Cl | 13 |

| 4'-Bromo derivative | Br | 12 |

Data sourced from studies on (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides.

Anxiolytic Activity

The anxiolytic potential of piperidine derivatives has also been an area of active investigation. Studies on diarylacetylene piperidinyl amides have shown good oral activity in the elevated plus-maze model, a preclinical test for anxiety. While these compounds have a different substitution pattern at the 4-position of the piperidine ring compared to a ketone, the presence of the N-benzoylpiperidine core is a shared feature.

Furthermore, research on other heterocyclic compounds incorporating a piperidine moiety has pointed towards their anxiolytic-like effects, often mediated through interactions with serotonin (B10506) or GABA receptors. For example, some arylpiperazine derivatives have demonstrated anxiolytic properties. Given the structural similarities, it is plausible that this compound could exhibit anxiolytic activity, although direct evidence is lacking.

The piperidine scaffold is a well-established pharmacophore for analgesic agents, most notably in the fentanyl class of opioids. Research on 4-phenylamidopiperidines has shown that the substituent on the piperidine nitrogen is critical for analgesic activity, with aralkyl groups often conferring high potency nih.gov. Specifically, an unsubstituted aromatic ring separated by two carbons from the piperidine nitrogen was found to be optimal for activity nih.gov.

A study on a series of 4-phenylamidopiperidines reported ED50 values ranging from 0.44 to 59 mg/kg in the hot-plate test nih.gov. While the substitution at the 4-position differs, these findings highlight the importance of the N-aralkyl group for analgesic effects. The N-(4-chlorobenzyl) moiety of the target compound could potentially contribute to analgesic properties.

Table 2: Analgesic Activity of Selected 4-Phenylamidopiperidine Derivatives This table provides examples of the analgesic potency of related piperidine structures.

| N-Piperidine Substituent | C-4 Piperidine Substituent | ED50 (mg/kg) |

|---|---|---|

| 2-Phenethyl | N-Phenylpropanamide | 0.44 |

| Benzyl | N-Phenylpropanamide | 1.8 |

| 3-Phenylpropyl | N-Phenylpropanamide | 0.96 |

Data from a modified hot-plate test in mice.

GABAAReceptor Modulation

Piperine (B192125), a naturally occurring piperidine alkaloid, and its derivatives have been shown to act as positive allosteric modulators of GABAA receptors nih.gov. This modulation is expected to produce anxiolytic, sedative, and anticonvulsant effects nih.gov. Structure-activity relationship studies on piperine analogs have indicated that modifications to the piperidine ring can significantly impact the potency and efficacy of GABAA receptor modulation researchgate.net. Replacing the piperidine ring with other cyclic or acyclic amines has been shown to enhance this activity researchgate.netcore.ac.uk.

While this compound is structurally distinct from piperine, the general ability of piperidine-containing molecules to interact with GABAA receptors suggests a potential, yet unconfirmed, role in modulating this key inhibitory neurotransmitter system.

Table 3: GABAA Receptor Modulatory Activity of Piperine and a Derivative This table illustrates the potential for piperidine-containing compounds to modulate GABAA receptors.

| Compound | Receptor Subtype | EC50 (µM) | Maximal IGABA Stimulation (%) |

|---|---|---|---|

| Piperine | α1β2γ2S | 52.4 | 302 |

| SCT-66 (a piperine derivative) | α1β2γ2S | 26.3 | 721 |

Data obtained from two-microelectrode voltage-clamp studies in Xenopus oocytes.

Cannabinoid Receptor Interactions

The cannabinoid receptors, CB1 and CB2, are another potential target for piperidine derivatives. The CB1 receptor antagonist Rimonabant, for example, contains a piperidinyl group. Structure-activity relationship studies of pyrazole derivatives as cannabinoid receptor antagonists have shown that the N,N-piperidinyl analog can lead to better selectivity for the CB1 receptor .

Table 4: Cannabinoid Receptor Affinity for Selected Piperidine-Containing Compounds This table provides examples of the binding affinities of various piperidine derivatives to cannabinoid receptors.

| Compound Class | Derivative | Receptor | Ki (nM) |

|---|---|---|---|

| Pyrazole Derivative | SR141716A (Rimonabant) | CB1 | 11.5 |

| 1,2,3-Triazole Derivative | n-Propyl ester 11 | CB1 | 4.6 |

| 1,2,3-Triazole Derivative | Phenyl ester 14 | CB1 | 11 |

Data from radioligand binding assays.

Antimicrobial Properties

The piperidin-4-one scaffold is a versatile heterocyclic structure that has been extensively investigated for its wide range of biological activities. biomedpharmajournal.orgnih.gov Among these, its antimicrobial properties have garnered significant attention, with numerous studies focusing on the synthesis of piperidin-4-one derivatives to develop new and effective antimicrobial agents. biomedpharmajournal.orgresearchgate.net These compounds have demonstrated potential as bactericidal and fungicidal agents, forming a basis for the future design of more potent therapeutics. biomedpharmajournal.org

Derivatives of the piperidin-4-one nucleus have shown considerable antibacterial efficacy against a variety of bacterial strains. biomedpharmajournal.org Research into these compounds has demonstrated that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

In one study, synthesized piperidin-4-one derivatives were screened for their in vitro antibacterial activity and showed promising results when compared with the standard antibiotic, ampicillin (B1664943). biomedpharmajournal.org The compounds were tested against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biomedpharmajournal.org Similarly, a series of novel N-benzyl piperidin-4-one derivatives demonstrated potent activity against Escherichia coli. researchgate.net

Further investigations into piperidin-4-one oxime esters revealed that many of these derivatives exhibited good antibacterial activity against Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. doaj.org Another specific piperidin-4-one derivative, referred to as DALIL1, was found to be highly potent against Bacillus subtilis. researchgate.net Additionally, certain piperidine derivatives have shown moderate to strong activity against Salmonella typhi. scielo.br

| Derivative Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| General Piperidin-4-ones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | Good activity compared to Ampicillin | biomedpharmajournal.org |

| Piperidin-4-one Oxime Esters | Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Good activity | doaj.org |

| N-Benzyl Piperidin-4-ones | Escherichia coli | Potent activity | researchgate.net |

| General Piperidine Derivatives | Salmonella typhi, Bacillus subtilis | Moderate to strong activity | scielo.br |

| Specific Derivative (DALIL1) | Bacillus subtilis | Highly potent activity | researchgate.net |

The piperidin-4-one core structure has also been identified as a promising pharmacophore for the development of antifungal agents. biomedpharmajournal.org Various studies have confirmed the efficacy of its derivatives against several fungal pathogens. researchgate.netdoaj.org

For instance, research has shown that while piperidin-4-one compounds themselves exhibit some antifungal properties, their thiosemicarbazone derivatives display significantly enhanced activity. biomedpharmajournal.org These derivatives were found to be effective against a range of fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with activity comparable to the standard drug terbinafine. biomedpharmajournal.org

In other studies, newly synthesized N-benzyl piperidin-4-one derivatives were reported to have very potent activity against the fungus Aspergillus niger. researchgate.net Similarly, piperidin-4-one oxime esters were successfully tested against Aspergillus flavus and Trichoderma viride. doaj.org A specific piperidin-4-one derivative also demonstrated highly potent antifungal effects against Candida albicans. researchgate.net

| Derivative Type | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Thiosemicarbazone Derivatives | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity compared to Terbinafine | biomedpharmajournal.org |

| N-Benzyl Piperidin-4-ones | Aspergillus niger | Very potent activity | researchgate.net |

| Piperidin-4-one Oxime Esters | Aspergillus flavus, Trichoderma viride | Good activity | doaj.org |

| Specific Derivative (DALIL1) | Candida albicans | Highly potent activity | researchgate.net |

The piperidine scaffold and its derivatives have been recognized for their potential in developing novel antitubercular agents. biointerfaceresearch.com Specifically, the piperidin-4-one nucleus has been reported to be a pharmacophore with potential antitubercular properties. nih.gov While direct studies on this compound are limited, research on structurally related compounds underscores the potential of this chemical family.

A notable example comes from the screening of compound libraries which identified a piperidinol derivative with significant anti-tuberculosis activity (MIC of 1.5 μg/mL). nih.gov This discovery prompted the synthesis of a wider library of related compounds, some of which also demonstrated good antitubercular effects. nih.gov Although the core was a 4-piperidinol, its structural similarity to the 4-one highlights the potential of the broader piperidine framework in combating Mycobacterium tuberculosis. nih.govnih.gov

Anticancer and Antiproliferative Effects

The piperidin-4-one nucleus is considered a significant pharmacophore in medicinal chemistry due to its reported anticancer and antiproliferative activities. nih.govsemanticscholar.org The versatility of this scaffold allows for modifications to enhance interactions with biological targets, leading to the development of potent antineoplastic agents. nih.gov

Research has demonstrated the significant cytotoxic effects of compounds structurally related to this compound against a wide array of human cancer cell lines. A key example is the maleimide derivative 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) , which incorporates the 1-(4-chlorobenzyl) moiety. This compound has demonstrated potent anticancer activity in both in vitro and in vivo experiments. mdpi.com

MI-1 exhibited high toxicity towards human colon carcinoma (HCT116), cervical carcinoma (HeLa), and melanoma (SK-MEL-28) cells, with GI50 values in the range of 0.75–7.22 µg/mL. mdpi.com Furthermore, synthetic derivatives of 1-(4-chlorobenzhydryl)piperazine, a structure closely related to the target compound, have shown potent antiproliferative activity against tumors of the colon, prostate, breast, and lung, as well as leukemia. mdpi.comresearchgate.net These piperazine (B1678402) analogues have been evaluated for their cytotoxicity against a broad panel of cancer cell lines, as detailed in the table below. mdpi.comresearchgate.net

| Compound Type | Cancer Cell Lines Tested | Reference |

|---|---|---|

| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | Colon (HCT116), Cervical (HeLa), Melanoma (SK-MEL-28) | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), Breast (MCF7, BT20, T47D, CAMA-1), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296) | mdpi.comresearchgate.net |

The anticancer effects of compounds containing the 1-(4-chlorobenzyl)piperidinyl moiety are often mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis). mdpi.com

Detailed mechanistic studies on the closely related compound MI-1 revealed that it exerts its antineoplastic effects through multiple pathways. In HCT116 colon cancer cells, MI-1 was found to induce a mitochondria-dependent pathway of apoptosis. mdpi.com Furthermore, the compound caused DNA damage and affected the G2/M transition checkpoint of the cell cycle, ultimately halting cell proliferation. mdpi.com

This pro-apoptotic activity is a recurring theme for related heterocyclic structures. For instance, certain piperazine derivatives have also been reported to induce apoptosis in human leukemia (U937) cells. mdpi.comresearchgate.net The ability of the broader piperidine alkaloid family to influence cell cycle and apoptosis is well-documented; piperine, for example, can activate the intrinsic apoptotic pathway and cause cell cycle arrest in the S phase in leukemic cells. nih.gov These findings suggest that the this compound scaffold likely shares these mechanisms of action, making it a promising candidate for further development as an anticancer agent that functions by inhibiting cell division and promoting apoptosis.

Antileukemic Activity

Derivatives of the this compound scaffold have demonstrated notable cytotoxic effects against human leukemia cell lines. A preclinical in vitro study investigating a series of 1-acyl-3,5-bis(benzylidene)-4-piperidones revealed their potential as pro-apoptotic agents against leukemia. nih.gov

Two lead compounds from this series, 1-(2-methoxyethylthio-propionyl)-3,5-bis(benzylidene)-4 piperidone (2a) and 3,5-bis(4-fluorobenzylidene)-1-[3-(2-methoxyethyl sulfinyl)-propionyl]-4-piperidone (3e) , exhibited significant cytotoxicity against the Nalm-6, CEM, and Jurkat human leukemia cell lines. The 50% cytotoxic concentration (CC50) values for these compounds were in the sub-micromolar to low micromolar range after 48 hours of exposure. nih.gov Further mechanistic studies on Jurkat T-lymphocyte leukemia cells indicated that these piperidone derivatives induce cell death through apoptosis, as evidenced by phosphatidylserine externalization, mitochondrial depolarization, and the activation of caspase-3. nih.gov

Notably, the study highlighted the selective cytotoxicity of these compounds towards leukemia cells, with less toxicity observed in non-cancerous control cells, suggesting a favorable therapeutic window. nih.gov

| Compound | Cell Line | CC50 at 24h (µM) | CC50 at 48h (µM) |

|---|---|---|---|

| Compound 2a | Nalm-6 | 1.2 | 0.9 |

| CEM | 1.1 | 0.8 | |

| Jurkat | 1.4 | 0.3 | |

| Compound 3e | Nalm-6 | 1.0 | 0.8 |

| CEM | 0.9 | 0.7 | |

| Jurkat | 1.2 | 0.3 |

Tumor-Selective Toxicity

The principle of tumor-selective toxicity, where a compound is more cytotoxic to cancer cells than to normal cells, is a cornerstone of modern cancer chemotherapy. Research into piperidone derivatives has shown promise in this area. A study on a series of 3,5-bis(benzylidene)-4-piperidones demonstrated their potent cytotoxicity against various human cancer cell lines, including oral squamous carcinoma (Ca9-22, HSC-2, HSC-4), colon adenocarcinoma (Colo-205, HT-29), and lymphoid leukemia (CEM) cells. nih.gov

Crucially, these compounds were found to be less toxic towards non-malignant cells, such as human gingival fibroblasts (HGF), human periodontal ligament fibroblasts (HPLF), human pulp cells (HPC), and human foreskin fibroblasts (Hs27), thereby exhibiting tumor-selective toxicity. nih.gov This selectivity is a critical factor in the development of anticancer agents with improved safety profiles. While this study did not specifically test this compound, the findings for the broader class of 4-piperidones are significant.

Another study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a similar structural alert, also demonstrated significant growth inhibitory activity against a panel of cancer cell lines from the liver, breast, colon, gastric, and endometrium. mdpi.comnih.gov The evaluation against a normal breast epithelial cell line (MCF-12A) provided data on their selectivity. mdpi.com

Targeting Specific Kinases (e.g., AKT/PKB Inhibition)

A derivative of this compound, the compound CCT128930 (4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine) , has been identified as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B or PKB). The PI3K/AKT signaling pathway is frequently dysregulated in cancer, making AKT an attractive target for cancer therapy.

CCT128930 demonstrates potent inhibition of AKT2 with an IC50 value of 6 nM. It exhibits 28-fold selectivity for AKT over the closely related PKA kinase (IC50 = 168 nM) and 20-fold selectivity over p70S6K (IC50 = 120 nM). nih.gov This selectivity is achieved by targeting a specific amino acid difference between AKT and PKA.

The antiproliferative activity of CCT128930 has been evaluated in several human tumor cell lines, particularly those with PTEN deficiency, which leads to hyperactivation of the AKT pathway. The compound showed significant growth inhibition (GI50) in various cancer cell lines.

| Parameter | Target/Cell Line | Value |

|---|---|---|

| Kinase Inhibition (IC50) | AKT2 | 6 nM |

| PKA | 168 nM | |

| p70S6K | 120 nM | |

| Antiproliferative Activity (GI50) | U87MG (Glioblastoma) | 6.3 µM |

| LNCaP (Prostate Cancer) | 0.35 µM | |

| PC3 (Prostate Cancer) | 1.9 µM |

Furthermore, treatment with CCT128930 has been shown to inhibit the phosphorylation of downstream targets of AKT, such as GSK3β, PRAS40, and FOXO1, in multiple cell lines, confirming its mechanism of action. nih.gov In vivo studies using human tumor xenograft models have also demonstrated the antitumor activity of CCT128930. researchgate.net

Anti-inflammatory and Pain Modulation through Endocannabinoid System

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a crucial role in modulating pain and inflammation. nih.govnih.govresearchgate.netresearchgate.net While direct studies linking this compound to the endocannabinoid system are limited, the structural features of piperidine-containing compounds have been explored in the context of cannabinoid receptor modulation.

For instance, the pyrazole derivative SR141716A (Rimonabant), a well-known CB1 receptor antagonist and inverse agonist, contains a piperidine moiety. nih.gov This highlights the potential for piperidine-based scaffolds to interact with the endocannabinoid system. The modulation of this system is a promising therapeutic strategy for a variety of conditions, including chronic pain and inflammatory diseases. The activation of CB1 and CB2 receptors can suppress nociceptive signaling and reduce the release of pro-inflammatory mediators. nih.govresearchgate.net Further research is warranted to investigate whether this compound or its derivatives can modulate the activity of cannabinoid receptors or the enzymes involved in endocannabinoid metabolism, thereby exerting anti-inflammatory and analgesic effects.

Antiviral Potentials

The piperidine scaffold is a common feature in many antiviral compounds, and derivatives of this compound have been investigated for their potential to combat various viral infections.

General Antiviral Activity

Research has shown that a class of N-benzyl-4,4-disubstituted piperidines, a category that includes this compound, possesses antiviral activity against the influenza A (H1N1) virus. researchgate.netnih.gov These compounds have been identified as fusion inhibitors, acting on the influenza virus hemagglutinin (HA) to prevent the virus from entering host cells. nih.gov A study exploring the structure-activity relationships of a library of these piperidine-based analogues revealed that several compounds exhibited anti-influenza activity in the low micromolar range. nih.gov

SARS-CoV-2 Inhibition

In the context of the COVID-19 pandemic, significant research efforts have been directed towards identifying inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease (Mpro or 3CLpro) of the virus is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.gov

A study on a versatile class of 1,4,4-trisubstituted piperidines demonstrated their ability to inhibit the replication of coronaviruses. nih.gov While these compounds did not inhibit other viral enzymes like the RNA-dependent RNA polymerase, they showed clear, albeit modest, inhibitory activity against the SARS-CoV-2 Mpro. nih.gov In silico modeling suggested a plausible binding of these piperidine derivatives to the catalytic site of Mpro, identifying them as a novel class of non-covalent inhibitors. nih.gov Although specific inhibitory concentrations for this compound were not detailed in this particular study, the findings for the broader class of 1,4,4-trisubstituted piperidines suggest that this compound could be a valuable starting point for the development of more potent SARS-CoV-2 Mpro inhibitors. nih.gov

Influenza H1N1 Virus Inhibition

A class of compounds described as N-benzyl-4,4-disubstituted piperidines has been identified as fusion inhibitors of the Influenza A virus, demonstrating specific activity against the H1N1 subtype. nih.gov Research indicates that these compounds function by inhibiting the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.gov While specific antiviral potency data for this compound is not detailed in the reviewed literature, several derivatives from this structural class have exhibited anti-influenza A/H1N1 activity in the low micromolar range. nih.gov This suggests that the N-benzylpiperidine scaffold is a promising starting point for the development of novel influenza inhibitors.

Cytomegalovirus Inhibition

Derivatives of the piperidine scaffold have also been investigated for activity against human cytomegalovirus (CMV), a common herpesvirus that can cause significant disease in immunocompromised individuals. nih.gov Specifically, piperidine-4-carboxamide analogs have been shown to inhibit CMV replication. nih.govnih.gov

In a high-throughput screen, several unique inhibitors of CMV replication were identified, leading to the synthesis and in vitro testing of various analogs. nih.govnih.gov These studies revealed compounds with potent anti-CMV activity. For instance, certain piperidine-4-carboxamide analogs demonstrated effective inhibition of CMV replication with low micromolar efficacy. nih.gov Notably, ongoing research plans include exploring the effects of modifying the chain length of the 4-chlorobenzyl group, indicating the relevance of this specific structural element to antiviral activity. nih.gov

Table 1: Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamide Analogs

| Compound | Assay Type | EC₅₀ (µM) |

|---|---|---|

| Analog 1 | Luciferase | 1.7 ± 0.6 |

| Plaque Assay | 1.99 ± 0.15 | |

| Analog 7 | Luciferase | 0.21 ± 0.06 |

| Plaque Assay | 0.55 ± 0.06 | |

| Analog 8 | Luciferase | 0.28 ± 0.06 |

| Plaque Assay | 0.42 ± 0.07 | |

| Analog 9 | Luciferase | 0.30 ± 0.05 |

| Plaque Assay | 0.35 ± 0.07 |

EC₅₀ (half maximal effective concentration) values were determined in human foreskin fibroblasts. nih.govnih.gov

Enzyme Inhibition Studies

The this compound scaffold and its analogs have been evaluated for their ability to inhibit various enzymes implicated in human diseases. These studies span enzymes involved in lipid signaling, neurotransmission, and steroid metabolism.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter 2-arachidonoylglycerol (2-AG). Inhibition of MAGL is a therapeutic strategy for a range of conditions, including neurodegenerative diseases and cancer. Research into 4-chlorobenzoylpiperidine derivatives, which are structurally very similar to this compound, has led to the development of potent, reversible, and selective MAGL inhibitors. While a specific IC₅₀ value for this compound is not available, data for related compounds highlight the potential of this chemical class.

Table 2: MAGL Inhibition by Structurally Related Compounds

| Compound | Inhibition Constant (Kᵢ) |

|---|---|

| (4-(4-Chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | 8.6 µM |

| (4-(4-Chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone | 0.65 µM |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a well-established scaffold in the design of AChE inhibitors. Numerous studies have demonstrated that derivatives incorporating this structure exhibit potent inhibitory activity against AChE. The 4-chloro substitution on the benzyl ring has been shown to be particularly effective. For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety was synthesized and evaluated, with the 4-chloro substituted analog showing significant potency.

Table 3: AChE Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound Class | Specific Derivative | IC₅₀ (µM) |

|---|---|---|

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | 4-Chloro substituted analog (9m) | 0.21 ± 0.03 |

| 1-Benzylpiperidine (B1218667) derivatives | para-Fluoro substituted analog (19) | 5.10 ± 0.24 |

Aldo-Keto Reductase Enzyme (AKR1C3) Inhibition

Cyclophilin D (CypD) Inhibition

Cyclophilin D (CypD) is a mitochondrial protein that plays a role in the mitochondrial permeability transition pore, which is implicated in cell death pathways related to ischemia-reperfusion injury and neurodegeneration. nih.govnih.gov A review of the scientific literature did not yield studies investigating the inhibitory activity of this compound or its close structural analogs against Cyclophilin D. Research on small-molecule CypD inhibitors has focused on other chemical scaffolds. acs.orgresearchgate.net

Other Enzyme Targets

Derivatives of the this compound scaffold have been investigated for their inhibitory effects on several enzymes beyond those commonly studied. Notably, their potential as cholinesterase and carbonic anhydrase inhibitors has been explored.

A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease. acgpubs.org Among the synthesized compounds, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one demonstrated notable activity. This compound, closely related to the core structure of interest, exhibited significant inhibitory potential against both enzymes, highlighting the importance of the piperidinone scaffold in designing cholinesterase inhibitors. acgpubs.org The study revealed that while most derivatives showed selectivity for AChE, the compound bearing chlorine substituents acted as a dual inhibitor of both cholinesterases. acgpubs.org

Furthermore, research into 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has revealed their potential as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov While these compounds are more complex derivatives, they share the fundamental piperidine core. The study demonstrated that these sulfonamides exhibited inhibitory activity in the nanomolar range against various hCA isoforms, including those associated with tumors. nih.gov Specifically, the introduction of a 4-chlorophenyl group on a related piperazine-containing derivative resulted in a compound with a Ki of 4.4 nM against hCA II. nih.gov

Table 1: Cholinesterase Inhibitory Activity of 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 18.04 |

| Butyrylcholinesterase (BuChE) | 17.28 |

Data sourced from Parlar et al. (2019). acgpubs.org

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. The piperidine scaffold has been identified as a promising starting point for the development of novel antimalarial drugs. nih.gov A study focused on the synthesis and antimalarial evaluation of a library of 1,4-disubstituted piperidine derivatives has shown significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov

The research demonstrated that modifications on the piperidine nitrogen and at the 4-position are crucial for antimalarial potency. nih.gov Several compounds from the synthesized library exhibited activities in the nanomolar range, comparable to the standard drug chloroquine (B1663885). nih.gov For instance, certain derivatives showed potent activity against the W2 strain, indicating their potential to overcome chloroquine resistance. nih.gov Another study also confirmed that compounds with a piperidine ring show good selectivity and activity against P. falciparum. arkat-usa.org

While the specific compound this compound was not directly tested in these studies, the promising results obtained with structurally related 1-benzyl and other 1,4-disubstituted piperidine derivatives underscore the potential of this chemical class in the search for new antimalarial therapies.

Table 2: Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives

| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) |

|---|---|---|

| 12a | - | 11.06 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| Chloroquine | 22.38 | 134.12 |

Data sourced from Seck et al. (2020). nih.gov

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of antioxidant compounds a significant area of research. The piperidine nucleus is considered a valuable scaffold for designing potent antioxidant agents. scispace.com Various derivatives of piperidin-4-one have been synthesized and evaluated for their ability to scavenge free radicals.

Studies on highly substituted piperidine derivatives have demonstrated their dose-dependent antioxidant activity, as evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.com The antioxidant capacity of these compounds is often attributed to the ability of the benzylic hydrogens of the substituted piperidine ring to donate a hydrogen radical to the DPPH radical. tandfonline.com

Furthermore, the antioxidant activity of 3-arylidene-4-piperidones has been investigated. In a study of diaryl substituted piperidinones, a derivative with a 4-chlorobenzylidene group, namely (Z)-3-(4-chlorobenzylidene)-2,6-bis(4-chlorophenyl)-5-methylpiperidin-4-one, was found to exhibit strong antioxidant activity in the DPPH assay. researchgate.net This highlights the potential of introducing specific substituents onto the piperidin-4-one core to enhance its antioxidant properties. The presence of a hydroxyl group on the phenyl ring of piperidinone oxime esters has also been shown to enhance antioxidant activity. scispace.com

Table 3: Antioxidant Activity of a Substituted Piperidine Derivative

| Compound | Assay | Finding |

|---|---|---|

| (Z)-3-(4-chlorobenzylidene)-2,6-bis(4-chlorophenyl)-5-methylpiperidin-4-one | DPPH radical scavenging | Strong antioxidant activity |

Finding based on a review by Manjusha et al. (2018). researchgate.net

Mechanisms of Action and Molecular Interactions

Elucidating Target-Specific Binding Affinities

The N-benzylpiperidine scaffold is a key feature in ligands designed for various receptors, notably the sigma (σ) receptors. Sigma receptors are transmembrane proteins involved in numerous cellular functions and are considered important targets in the development of treatments for neurological disorders and cancer.

Research into N-benzylpiperidine analogs has revealed high-affinity binding to these receptors. For instance, the compound N-(1-benzylpiperidin-4-yl)-4-iodobenzamide has been identified as a high-affinity radiopharmaceutical for imaging sigma receptors in breast tumor cells. nih.gov Further studies on a fluorinated analog, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, demonstrated a high affinity for the σ1 receptor subtype, with a binding constant (Ki) of 6.0 nM and significant selectivity over the σ2 subtype. acs.org Molecular docking studies of this analog suggest that the benzylpiperidine moiety plays a crucial role in anchoring the ligand within the receptor's binding pocket. acs.org The 4-chlorobenzyl moiety present in the subject compound is known to enhance lipophilicity, which can influence binding interactions with biological targets.

The core 4-benzylpiperidine (B145979) structure itself is known to act as a monoamine releasing agent, showing selectivity for the release of norepinephrine (B1679862) and dopamine (B1211576) over serotonin (B10506). wikipedia.org This activity points to interactions with monoamine transporters, although specific binding affinity values for 1-(4-Chlorobenzyl)piperidin-4-one are not documented.

Binding Affinities of N-Benzylpiperidine Analogs for Sigma Receptors

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | σ1 Receptor | 6.0 nM | acs.org |

| Haloperidol (Reference) | σ1 Receptor | 2.5 nM | nih.gov |

Cellular Pathway Modulation

While direct studies on this compound are absent, related N-substituted piperidine (B6355638) derivatives have been shown to modulate cellular pathways involved in cell proliferation. A study on a series of N-(piperidine-4-yl)benzamide derivatives identified compounds with potent antitumor activity against the HepG2 human liver cancer cell line. researchgate.net Specifically, the compound N-(1-(2,6-difluorobenzyl)-piperidine-4yl)-4-phenoxybenzamide was found to induce cell-cycle arrest. researchgate.net Western blot analysis revealed that this compound inhibited the expression of cyclin B1 and enhanced the expression of key cell cycle regulators p21 and p53. researchgate.net This activity suggests a mechanism involving the p53/p21-dependent pathway, leading to cell cycle arrest and inhibition of tumor cell growth.

Similarly, other heterocyclic compounds like quinoxalinyl–piperazine (B1678402) derivatives have been demonstrated to act as G2/M-specific cell cycle inhibitors, further indicating that the piperidine or similar heterocyclic cores can be scaffolds for compounds that interfere with cell division. nih.gov

Antiproliferative Activity of a Structurally Related Piperidine Derivative

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(1-(2,6-difluorobenzyl)-piperidine-4yl)-4-phenoxybenzamide | HepG2 (Hepatocarcinoma) | 0.25 µM | researchgate.net |

| 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa (Cervical Carcinoma) | 13.88 µM | researchgate.net |

There is no specific information available in the reviewed scientific literature regarding the direct interaction of this compound or its close structural analogs with DNA. The primary mechanisms identified for this class of compounds tend to involve interactions with protein targets such as receptors and enzymes rather than direct binding to nucleic acids.

Receptor-Ligand Interactions and Pharmacological Pathways

As mentioned in section 4.1, the N-benzylpiperidine structure is a potent pharmacophore for sigma receptors. The interaction of N-benzylpiperidine derivatives with the σ1 receptor can modulate several downstream neurotransmitter systems, including the glutamatergic and dopaminergic pathways. nih.gov Antagonism at the σ1 receptor by such ligands has been linked to antinociceptive (pain-reducing) effects in preclinical models of neuropathic pain. acs.org

The unsubstituted parent compound, 4-benzylpiperidine, functions as a monoamine releasing agent, with EC50 values of 41.4 nM for norepinephrine (NE), 109 nM for dopamine (DA), and 5,246 nM for serotonin (5-HT). wikipedia.org This suggests a pharmacological pathway involving the modulation of synaptic concentrations of these key neurotransmitters. The addition of the 4-chloro group on the benzyl (B1604629) ring in this compound would likely alter these potencies, but specific data is unavailable.

Enzymatic Catalytic Site Interactions and Allosteric Modulation

The N-benzylpiperidone framework is a recognized scaffold for the development of enzyme inhibitors, particularly for cholinesterases, which are key targets in Alzheimer's disease research.

A study evaluating α,β-unsaturated piperidinone derivatives found that 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one , a compound structurally very similar to the subject of this article, was the most effective butyrylcholinesterase (BuChE) inhibitor in its series, with an IC50 value of 17.28 µM. acgpubs.org This compound also inhibited acetylcholinesterase (AChE) with an IC50 of 18.04 µM, making it a dual cholinesterase inhibitor. acgpubs.org Another study on 1-benzylpiperidine (B1218667) derivatives identified compounds with potent AChE inhibition, with IC50 values in the nanomolar range, highlighting the importance of the N-benzylpiperidine core for binding to the enzyme's active site. nih.gov

Furthermore, N-benzylpiperidine derivatives have been investigated as inhibitors of other enzymes, such as histone deacetylases (HDAC). A series of such compounds were designed as dual inhibitors of both HDAC and AChE, presenting a multi-target approach for potential Alzheimer's disease therapy. nih.gov

Cholinesterase Inhibition by N-Benzylpiperidone Analogs

| Compound | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 µM | acgpubs.org |

| Acetylcholinesterase (AChE) | 18.04 µM | ||

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 µM | acgpubs.org |

| Compound d5 (N-benzyl piperidine derivative) | Acetylcholinesterase (AChE) | 6.89 µM | nih.gov |

| Compound d5 (N-benzyl piperidine derivative) | Histone Deacetylase (HDAC) | 0.17 µM | nih.gov |

Membrane Fusion Inhibition

No studies were identified in the reviewed scientific literature that investigate the activity of this compound or its close structural analogs as inhibitors of membrane fusion. This mechanism of action does not appear to be a primary area of investigation for this class of compounds.

Information regarding the modulation of gene expression and protein synthesis by this compound is not available in the current body of scientific literature.

Despite a comprehensive review of scientific databases and research articles, no specific studies detailing the effects of the chemical compound this compound on the modulation of gene expression and protein synthesis have been identified.

The piperidin-4-one scaffold, of which this compound is a derivative, is recognized for its versatile role in medicinal chemistry. nih.gov Compounds containing this structure have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties. nih.govresearchgate.netijpsr.combiomedpharmajournal.org

Research into various piperidine derivatives has revealed several biological targets. For instance, some have been found to act as inhibitors of enzymes such as acetylcholinesterase or to interact with neurotransmitter receptors. scielo.br Other related compounds have been shown to inhibit the NLRP3 inflammasome, a protein complex that plays a role in the inflammatory response and can influence the expression of inflammatory cytokines. mdpi.com Additionally, certain 4-aminopiperidine (B84694) derivatives have been found to interfere with ergosterol (B1671047) biosynthesis in fungi. mdpi.com

However, these findings relate to analogues and the broader class of piperidin-4-ones. There is a lack of published research that specifically investigates the direct impact of this compound on the intricate cellular processes of gene expression and protein synthesis. Therefore, detailed research findings and data tables for this specific compound's activity in these areas cannot be provided.

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Substituent Modifications on Biological Activity

Modifications to the 1-(4-chlorobenzyl)piperidin-4-one core have profound effects on biological activity. The piperidine (B6355638) ring, the N-benzyl group, and the 4-position of the piperidine ring serve as key points for chemical elaboration.

Research into piperidine derivatives has shown that the nature and position of substituents are critical for their biological effects. For instance, in a series of N-benzyl piperidin-4-one derivatives synthesized for antimicrobial screening, the introduction of different functional groups led to a range of activities. Condensation with reagents like hydroxylamine (B1172632) hydrochloride and thiosemicarbazide (B42300) yielded compounds with potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli. researchgate.net

In the context of anticancer activity, a series of vindoline-piperazine conjugates demonstrated that the substituent on the piperazine (B1678402) nitrogen significantly impacts antiproliferative effects. For example, a 4-trifluoromethylphenyl substituent on the piperazine nitrogen resulted in a compound with high efficacy against several cancer cell lines, including colon and CNS cancer. mdpi.com Another study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors revealed that while 4-amino-4-benzylpiperidines were active, they suffered from rapid metabolism. Modifying the linker between the piperidine and a lipophilic substituent led to potent and orally bioavailable inhibitors. acs.org

The following table summarizes the impact of various substituents on the biological activity of piperidine-4-one analogs.

| Compound/Analog Type | Substituent Modification | Biological Activity | Reference |

| N-benzyl piperidin-4-one derivatives | Condensation with thiosemicarbazide | Potent antifungal and antibacterial activity | researchgate.net |

| Vindoline-piperazine conjugates | 4-Trifluoromethylphenyl on piperazine N | High antiproliferative activity in colon and CNS cancer cell lines | mdpi.com |

| 4-Amino-4-benzylpiperidines | Variation of linker to lipophilic group | Improved oral bioavailability as Akt inhibitors | acs.org |

| 4-Aryl-1,4-dihydropyridines | Symmetric vs. asymmetric esters | Symmetric esters showed higher cytotoxicity against HeLa and MCF-7 cancer cells | mdpi.com |

Role of the 4-Chlorobenzyl Moiety in Activity and Pharmacokinetics

The 4-chlorobenzyl group is a crucial component of the molecule, significantly influencing both its biological activity and pharmacokinetic profile. The chlorine atom at the para position of the benzyl (B1604629) ring enhances lipophilicity, which can facilitate passage through biological membranes. This moiety is a key feature in derivatives targeting monoamine transporters and sigma receptors. researchgate.net

In a study of 4-aminopiperidines as antifungal agents, a benzyl or phenylethyl substituent at the piperidine nitrogen was found to be beneficial for high antifungal activity, especially when combined with long-chain N-alkyl substituents at the 4-amino group. nih.gov This highlights the importance of the lipophilic character imparted by the benzyl group. However, the 4-chlorobenzyl group can also be a site of metabolic vulnerability. For example, benzylic oxidation is a common metabolic pathway that can lead to rapid clearance of compounds containing this moiety. acs.org

The table below illustrates the significance of the N-benzyl substituent in various piperidine derivatives.

| Compound Series | Role of N-Benzyl/Substituted Benzyl Group | Outcome | Reference |

| 4-Aminopiperidines | Antifungal activity | Benzyl group at piperidine nitrogen enhances activity | nih.gov |

| Aryl Imidazolyl Ureas | Metabolic stability | Potential for benzylic oxidation in a p-OBn substituted compound | acs.org |

| Dopamine (B1211576) D4 Antagonists | Receptor binding | N-3-fluoro-4-methoxybenzyl group explored for O-alkylation | nih.gov |

| Antimalarial 1,4-disubstituted piperidines | Activity against P. falciparum | N-(2-chlorobenzyl) substituent used in active compounds | nih.gov |

Influence of Piperidin-4-one Ring Conformation on Activity

The three-dimensional shape of the piperidin-4-one ring is a critical determinant of its interaction with biological targets. The piperidine ring typically adopts a chair conformation, which is its most stable form. nih.gov This conformation places substituents in either axial or equatorial positions, which can significantly affect binding affinity to receptors.

The conformational flexibility of the piperidine ring is influenced by the hybridization state of the carbon atoms within the ring. A Csp3 hybridized carbon atom, as in the case of the ketone at the 4-position, favors the chair conformer. nih.gov However, modifications that introduce sp2 character can distort the ring towards a half-chair conformation. nih.gov The specific conformation of the piperidine scaffold and the orientation of its substituents are crucial for interactions with target proteins, such as the deep anchoring into the Phe43 cavity of HIV-1 gp120 by certain piperidine-based CD4-mimetic compounds. nih.gov

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or biological properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. nih.gov In the context of this compound and its analogs, bioisosteric replacements can be applied to various parts of the molecule.

For example, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring, offering metabolic stability. researchgate.net In a study on CB1 receptor antagonists, the dihydropyrazole ring of a lead compound was replaced with imidazole (B134444) and oxazole (B20620) bioisosteres, leading to a loss of activity, which was rationalized through conformational analysis. nih.gov This demonstrates that even subtle changes from bioisosteric replacement can have a dramatic impact on biological activity. Another example is the replacement of a carbon atom with a sulfur atom in a series of quinazoline (B50416) derivatives, which resulted in compounds with significant anti-inflammatory activity. nih.gov

Common bioisosteric replacements that could be considered for the this compound scaffold include:

Phenyl ring: Replacement with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine).

Chlorine atom: Replacement with other halogens (F, Br) or a trifluoromethyl group (CF3).

Piperidine ring: Replacement with other saturated heterocycles (e.g., morpholine, piperazine).

Development and Refinement of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. The development of such models for this compound analogs is crucial for virtual screening and the design of new, more potent compounds. nih.gov

Pharmacophore models can be generated using either ligand-based or structure-based approaches. In a ligand-based approach, a set of known active molecules is used to identify common chemical features. nih.gov For instance, a pharmacophore model for sigma receptor ligands was proposed based on 1,4-disubstituted piperidines, leading to the identification of several active compounds. researchgate.net Structure-based pharmacophore modeling utilizes the 3D structure of the target protein to define the key interaction points. nih.gov

A typical pharmacophore model for a this compound derivative might include:

A hydrophobic feature corresponding to the 4-chlorobenzyl group.

A hydrogen bond acceptor from the carbonyl group of the piperidin-4-one.

A basic nitrogen atom in the piperidine ring.

These models are continuously refined as more SAR data becomes available, leading to more accurate predictions of biological activity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to quantify physicochemical properties and correlate them with activity. nih.gov

For piperidine derivatives, QSAR models have been developed to predict their toxicity against Aedes aegypti. These models used 2D topological descriptors and various statistical methods, including multilinear regression and machine learning approaches, to achieve good predictive accuracy. nih.gov Another QSAR study on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity used 3D QSAR models to assess steric and electrostatic interactions, providing insights into the relationship between substituents and antitumor activity. nih.gov

A QSAR study on N-substituted-4-piperidone curcumin (B1669340) analogs found a good correlation between experimental and theoretical oxidation potentials for N-benzyl-4-piperidones, suggesting that such models can be useful in predicting the electrochemical behavior of these compounds. nih.gov The development of robust QSAR models for this compound derivatives can significantly accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates.

Computational Chemistry and Molecular Modeling